molecular formula C26H25N3O2S B2816845 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207009-58-2

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2816845
CAS No.: 1207009-58-2
M. Wt: 443.57
InChI Key: WJGCZHSMAFMCTP-UHFFFAOYSA-N
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Description

This compound belongs to the imidazole-acetamide class, characterized by a thioether-linked imidazole core substituted with 4-methoxyphenyl and p-tolyl groups, and an acetamide side chain terminating in a p-tolyl moiety. Such derivatives are widely explored in medicinal chemistry for their antiproliferative, anti-inflammatory, and enzyme-inhibitory properties . The structural complexity of this compound, including electron-donating groups (EDGs) like methoxy and methyl, positions it as a candidate for targeting cancer cell lines and inflammatory pathways. Its synthesis likely follows routes similar to other imidazole-acetamide derivatives, involving coupling reactions of substituted imidazoles with thioacetamide intermediates .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-18-4-10-21(11-5-18)28-25(30)17-32-26-27-16-24(20-8-14-23(31-3)15-9-20)29(26)22-12-6-19(2)7-13-22/h4-16H,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGCZHSMAFMCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the methoxyphenyl and p-tolyl groups. The thioether linkage is then established through a nucleophilic substitution reaction, and finally, the acetamide group is introduced via an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer activity. For instance, derivatives of imidazole have been studied for their ability to inhibit key signaling pathways involved in cancer progression. The presence of the methoxy group in this compound may enhance its efficacy against various cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : The imidazole moiety can inhibit enzymes critical for cancer cell survival.
  • Receptor Interaction : Potential binding to receptors involved in tumor growth and metastasis.

Infectious Diseases

The unique structural features of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide may also position it as a candidate for treating infectious diseases. Its ability to interact with biological molecules suggests potential antiviral or antibacterial properties, although specific studies are needed to validate these applications.

Case Study 1: Anticancer Efficacy

In a study evaluating various imidazole derivatives, compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, particularly through improved binding affinities to target enzymes and receptors .

Case Study 2: Mechanism-Based Approaches

Recent research has focused on understanding the mechanism-based approaches for designing anticancer drugs utilizing imidazole derivatives. These studies suggest that the incorporation of specific substituents can lead to enhanced therapeutic profiles, providing insights into potential applications for this compound in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl and p-tolyl groups may enhance the compound’s binding affinity and specificity. The thioether linkage provides stability and facilitates the compound’s interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues, including:

  • Thiazole-piperazine acetamides (e.g., compounds 13–18 in ): These feature thiazole cores with piperazine substituents, targeting matrix metalloproteinases (MMPs) .
  • Benzothiazole-thioacetamides (e.g., derivatives): These exhibit antiproliferative activity against C6 glioma and HepG2 cells .
  • 1,3,4-Oxadiazole-thioacetamides (e.g., Compound 154 in ): These demonstrate potent cytotoxicity against A549 lung cancer cells .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogues with similar substituents (e.g., ’s 18 ) exhibit high melting points (302–303°C), correlating with crystalline stability .

Biological Activity

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring and various substituents that may contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O2SC_{22}H_{20}N_{4}O_{2}S, with a molecular weight of 436.6 g/mol. The structure features:

  • An imidazole ring that may interact with various biological targets.
  • Methoxyphenyl and p-tolyl groups that enhance lipophilicity and potentially improve binding affinity.
  • A thioether linkage which may stabilize the compound and influence its reactivity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The imidazole moiety can act as a ligand for metal ions or enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The compound may bind to specific receptors, modulating signal transduction pathways.
  • Redox Activity : The thioether group may participate in redox reactions, influencing cellular oxidative states.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, benzimidazole derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair:

  • Topoisomerase Inhibition : Compounds like those derived from benzimidazole have demonstrated IC50 values ranging from 2.75 to 4 μM against various cancer cell lines, indicating strong inhibitory effects on tumor growth .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties:

  • Broad Spectrum Activity : Similar derivatives have shown effectiveness against a range of bacteria and fungi, suggesting that this compound could possess comparable antimicrobial effects .

Case Studies and Research Findings

Research has highlighted the potential of imidazole derivatives in various therapeutic contexts:

StudyFindings
Oksuzoglu et al. (2020)Synthesized derivatives with significant Topo I and II inhibitory activities, showing IC50 values as low as 2.68 μM against K562 leukemia cells .
PMC Article (2022)Discussed the broad pharmacological profile of benzimidazole derivatives, including anticancer and antimicrobial activities .
Recent Synthesis StudiesDemonstrated the successful synthesis of novel derivatives with enhanced biological activity compared to traditional agents .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Elevated temperatures (70–90°C) are often necessary for imidazole ring formation but must be balanced to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethers (THF) improve selectivity in thioether bond formation .
  • Catalysts : Base catalysts like potassium carbonate facilitate deprotonation during acetamide coupling .
  • Purification : Sequential chromatography (silica gel) and recrystallization (ethanol/water mixtures) are critical for isolating >95% pure product .

Q. Example Protocol :

React 4-methoxyphenyl-substituted imidazole precursor with thioglycolic acid under nitrogen.

Couple with p-tolyl acetamide using EDC/HOBt in DMF at 80°C for 12 hours.

Purify via column chromatography (hexane:ethyl acetate, 3:1), then recrystallize .

Q. Which analytical techniques are essential for confirming the structural integrity of the compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for p-tolyl groups; methoxy singlet at δ 3.8 ppm) .
    • 13C NMR : Identify carbonyl signals (C=O at ~170 ppm) and imidazole carbons (δ 120–140 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 484.15) and fragment patterns (e.g., cleavage at thioether bond) .
  • IR Spectroscopy : Detect thioether (C-S stretch at 600–700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functional groups .

Data Cross-Validation : Discrepancies in NMR splitting patterns may indicate regioisomeric impurities, requiring repeated chromatography .

Q. How can researchers design initial biological assays to screen the compound for potential therapeutic activity?

Methodological Answer:

  • Target Selection : Prioritize targets based on structural analogs (e.g., imidazole derivatives often inhibit kinases or GPCRs) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ATPase activity measured via malachite green phosphate detection) .
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 µM concentrations .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only controls to isolate compound-specific effects .

Advanced Research Questions

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of the compound and its analogs?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace p-tolyl with 4-chlorophenyl or methoxy with ethoxy groups) .
  • Biological Profiling : Test analogs against the same assay panel to correlate structural changes with activity shifts.
  • SAR Table :
Substituent ModificationBiological Activity Change (vs. Parent Compound)Reference
4-Methoxy → 4-Ethoxy 20% reduced kinase inhibition
p-Tolyl → 4-Fluorophenyl 2-fold increase in cytotoxicity (HeLa)
  • Computational Analysis : Use molecular descriptors (e.g., logP, polar surface area) to predict bioavailability trends .

Q. How can computational methods like molecular docking be integrated with experimental data to predict the compound’s mechanism of action?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve kinase X-ray structures (e.g., PDB 1ATP) and remove water/ligands .
    • Ligand Optimization : Minimize compound geometry using DFT (B3LYP/6-31G*) .
    • Binding Site Analysis : Identify hydrophobic pockets (e.g., p-tolyl group docking into ATP-binding cleft) .
  • Validation : Compare docking scores (e.g., Glide score −9.2) with experimental IC50 values. Discrepancies may indicate allosteric binding or protein flexibility .

Q. What approaches are recommended to resolve contradictions in spectral data or biological assay results for the compound?

Methodological Answer:

  • Spectral Contradictions :
    • Case Example : Aromatic proton multiplicity in 1H NMR suggests impurities. Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
    • Mass Spec Anomalies : Isotopic patterns inconsistent with molecular formula? Check for halogen contamination (e.g., bromide adducts) .
  • Biological Data Conflicts :
    • Assay Reproducibility : Repeat cytotoxicity assays with fresh stock solutions to rule out degradation .
    • Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays yield variable results .

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